molecular formula C8H4ClFN2OS B2392476 5-(3-Chloro-5-fluorophenyl)-2,3-dihydro-1,3,4-thiadiazol-2-one CAS No. 1695210-21-9

5-(3-Chloro-5-fluorophenyl)-2,3-dihydro-1,3,4-thiadiazol-2-one

Cat. No.: B2392476
CAS No.: 1695210-21-9
M. Wt: 230.64
InChI Key: FWDJAXYDKKSYOS-UHFFFAOYSA-N
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Description

5-(3-Chloro-5-fluorophenyl)-2,3-dihydro-1,3,4-thiadiazol-2-one is a heterocyclic compound that contains a thiadiazole ring substituted with a 3-chloro-5-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chloro-5-fluorophenyl)-2,3-dihydro-1,3,4-thiadiazol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloro-5-fluoroaniline with thiocarbonyl compounds under acidic or basic conditions to form the thiadiazole ring. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-(3-Chloro-5-fluorophenyl)-2,3-dihydro-1,3,4-thiadiazol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

5-(3-Chloro-5-fluorophenyl)-2,3-dihydro-1,3,4-thiadiazol-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(3-Chloro-5-fluorophenyl)-2,3-dihydro-1,3,4-thiadiazol-2-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-5-fluorophenylboronic acid
  • 3-Chloro-5-fluorophenylacetic acid
  • 3-Chloro-5-fluorophenylmethanol

Uniqueness

5-(3-Chloro-5-fluorophenyl)-2,3-dihydro-1,3,4-thiadiazol-2-one is unique due to its thiadiazole ring, which imparts specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

5-(3-chloro-5-fluorophenyl)-3H-1,3,4-thiadiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClFN2OS/c9-5-1-4(2-6(10)3-5)7-11-12-8(13)14-7/h1-3H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWDJAXYDKKSYOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)Cl)C2=NNC(=O)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClFN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1695210-21-9
Record name 5-(3-chloro-5-fluorophenyl)-2,3-dihydro-1,3,4-thiadiazol-2-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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